3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is an organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a butoxybenzoyl group and a methoxy group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one typically involves the acylation of 8-methoxy-2H-chromen-2-one with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.
Major Products
Oxidation: Formation of 3-(4-butoxybenzoyl)-8-hydroxy-2H-chromen-2-one.
Reduction: Formation of 3-(4-butoxybenzyl)-8-methoxy-2H-chromen-2-one.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as photoluminescence.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoyl chloride: Used in similar synthetic applications and has comparable reactivity.
4-butoxybenzoyl chloride: Shares the butoxybenzoyl moiety and is used in the synthesis of related compounds.
8-methoxy-2H-chromen-2-one: The core structure of the compound, used in various synthetic and biological studies.
Uniqueness
3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is unique due to the combination of the butoxybenzoyl and methoxy groups attached to the chromenone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(4-butoxybenzoyl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-3-4-12-25-16-10-8-14(9-11-16)19(22)17-13-15-6-5-7-18(24-2)20(15)26-21(17)23/h5-11,13H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQPTTWNLACPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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